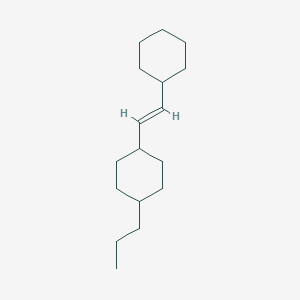
trans,trans-4-Propyldicyclohexylethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans,trans-4-Propyldicyclohexylethylene: is an organic compound with the molecular formula C17H30 It is a derivative of dicyclohexylethylene, characterized by the presence of a propyl group and two cyclohexyl rings connected by an ethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-Propyldicyclohexylethylene typically involves the following steps:
Cyclohexylation: Cyclohexane is reacted with 1,1-dichloroethane under appropriate conditions to form cyclohexyl alkyne.
Alkylation: The cyclohexyl alkyne is then reacted with propyl bromide to produce the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur, especially at the cyclohexyl rings, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine) or alkyl halides under UV light or heat.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Potential applications in the development of new biomolecules or pharmaceuticals.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which trans,trans-4-Propyldicyclohexylethylene exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in different chemical reactions, influencing pathways such as:
Oxidation-Reduction Pathways: Involving electron transfer processes.
Substitution Reactions: Affecting molecular stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
- 4-Ethenyl-4’-propyl-1,1’-bicyclohexyl
- 4-Propyl-4’-vinyl-1,1’-bicyclohexane
Comparison:
- Structural Differences: While similar in having cyclohexyl rings and ethylene bridges, the position and type of substituents (e.g., propyl vs. vinyl groups) can significantly affect their chemical properties and reactivity.
- Uniqueness: trans,trans-4-Propyldicyclohexylethylene is unique due to its specific arrangement of the propyl group and the trans configuration of the cyclohexyl rings, which can influence its stability and reactivity in various chemical processes .
Eigenschaften
Molekularformel |
C17H30 |
|---|---|
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
1-[(E)-2-cyclohexylethenyl]-4-propylcyclohexane |
InChI |
InChI=1S/C17H30/c1-2-6-15-9-12-17(13-10-15)14-11-16-7-4-3-5-8-16/h11,14-17H,2-10,12-13H2,1H3/b14-11+ |
InChI-Schlüssel |
QRNGQGDEQAQBLU-SDNWHVSQSA-N |
Isomerische SMILES |
CCCC1CCC(CC1)/C=C/C2CCCCC2 |
Kanonische SMILES |
CCCC1CCC(CC1)C=CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




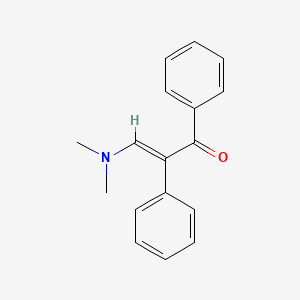
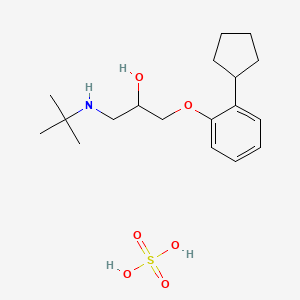
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)
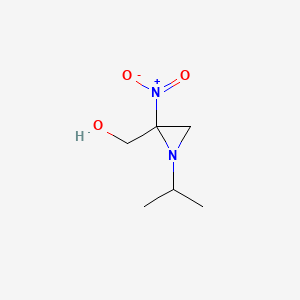



![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)
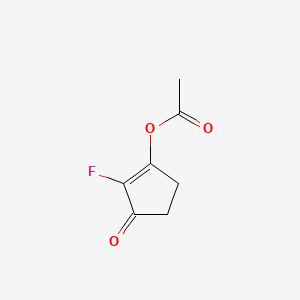
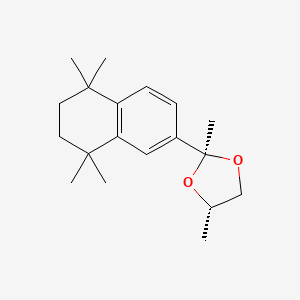

![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)
